Cas no 918-85-4 (3-Methyl-1-penten-3-ol)

3-Methyl-1-penten-3-ol (CAS 1443-27-2) is an unsaturated tertiary alcohol with the molecular formula C6H12O. This compound features a reactive hydroxyl group and a double bond, making it a versatile intermediate in organic synthesis. Its structure allows for applications in the production of fragrances, flavors, and specialty chemicals. The tertiary alcohol functionality enhances stability, while the unsaturated bond provides opportunities for further functionalization, such as hydrogenation or polymerization. The compound is typically a colorless liquid with a mild odor, soluble in common organic solvents. Its balanced reactivity and structural features make it useful in fine chemical and pharmaceutical research.
3-Methyl-1-penten-3-ol structure
3-Methyl-1-penten-3-ol structure
Product Name:3-Methyl-1-penten-3-ol
CAS No:918-85-4
MF:C6H12O
MW:100.158882141113
CID:83195
PubChem ID:13519
Update Time:2025-11-02

3-Methyl-1-penten-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-1-penten-3-ol
    • 3-methylpent-1-en-3-ol
    • 1-PENTEN-3-OL,3-METHYL
    • 2-ethyl-3-buten-2-ol
    • 3-methyl-1-pentene-3-ol
    • 3-methyl-pent-1-en-3-ol
    • 3-methyl-pent-1-en-4-yl-3-ol
    • EINECS 213-044-2
    • Ethylbutenol
    • methyl-ethyl-vinyl-carbinol
    • 3-Methyl-1-penten-3-ol (ACI)
    • (±)-3-Methylpent-1-en-3-ol
    • 1-Ethyl-1-methylallyl alcohol
    • 3-Hydroxy-3-methyl-1-pentene
    • Methylethylvinylcarbinol
    • NSC 128156
    • 3-Methyl-penten-(1)-ol-(3) [German]
    • 3-Methyl-1-penten-3-ol, 99%
    • DTXCID60818486
    • AKOS009157020
    • CHEBI:88375
    • Q27160219
    • F87391
    • (+/-)-3-METHYL-1-PENTEN-3-OL
    • SCHEMBL123229
    • ethyl methyl vinyl carbinol
    • NS00041614
    • 4-01-00-02147 (Beilstein Handbook Reference)
    • BRN 1361621
    • 918-85-4
    • 3-Methyl-penten-(1)-ol-(3)
    • (.+/-.)-3-Methyl-1-penten-3-ol
    • AI3-25136
    • 1-PENTEN-3-OL, 3-METHYL-
    • NSC-128156
    • DTXSID90870794
    • NSC128156
    • MDL: MFCD00004481
    • Inchi: 1S/C6H12O/c1-4-6(3,7)5-2/h4,7H,1,5H2,2-3H3
    • InChI Key: HFYAEUXHCMTPOL-UHFFFAOYSA-N
    • SMILES: OC(CC)(C)C=C

Computed Properties

  • Exact Mass: 100.08900
  • Monoisotopic Mass: 100.088815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 68.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.838 g/mL at 25 °C(lit.)
  • Melting Point: 22.55°C (estimate)
  • Boiling Point: 117-118 °C(lit.)
  • Flash Point: 78 °F
  • Refractive Index: n20/D 1.428(lit.)
  • Water Partition Coefficient: Not miscible or difficult to mix in water. Soluble in alcohol.
  • PSA: 20.23000
  • LogP: 1.33340
  • Solubility: Not determined
  • Vapor Pressure: 9.4±0.4 mmHg at 25°C

3-Methyl-1-penten-3-ol Security Information

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3-Methyl-1-penten-3-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: CuPd (silica-supported) ,  Copper, compd. with palladium (2:1) (silica-supported) Solvents: Ethanol
Reference
Selective Liquid-Phase Semihydrogenation of Functionalized Acetylenes and Propargylic Alcohols with Silica-Supported Bimetallic Palladium-Copper Catalysts
Spee, Marieke P. R.; Boersma, Jaap; Meijer, Michel D.; Slagt, Martijn Q.; van Koten, Gerard; et al, Journal of Organic Chemistry, 2001, 66(5), 1647-1656

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Water Catalysts: Copper ;  15 min, 25 °C
Reference
Highly selective electrocatalytic alkynol semi-hydrogenation for continuous production of alkenols
Bu, Jun; Chang, Siyu; Li, Jinjin; Yang, Sanyin; Ma, Wenxiu; et al, Nature Communications, 2023, 14(1),

Production Method 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Pentane
1.2 Reagents: Hydrogen
Reference
Expedient synthesis of quadrilure antipodes, the pheromone of square-necked grain beetle
Pawear, A. S.; Chattopadhyay, S., Tetrahedron: Asymmetry, 1995, 6(2), 463-8

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Hexane ;  3 h, 1 atm, 25 °C
Reference
Substituted cyclopentyl- and cyclohexyl-derivatives useful for perfumery
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C → rt
Reference
Congested C-C Bonds by Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling, a Mechanism-Guided Solution
Ardolino, Michael J.; Morken, James P., Journal of the American Chemical Society, 2014, 136(19), 7092-7100

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cysteamine ,  Palladium Solvents: Ethanol ;  7 h, 1 bar, rt
Reference
Hydrogen Bond Network Induced by Surface Ligands Shifts the Semi-hydrogenation Selectivity over Palladium Catalysts
Zhang, Weijie ; Qin, Ruixuan ; Fu, Gang ; Zheng, Nanfeng, Journal of the American Chemical Society, 2023, 145(18), 10178-10186

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Ethanol ;  5 bar, 90 °C
Reference
Parts-Per-Million of Soluble Pd0 Catalyze the Semi-Hydrogenation Reaction of Alkynes to Alkenes
Ballesteros-Soberanas, Jordi; Carrasco, Jose A.; Leyva-Perez, Antonio, Journal of Organic Chemistry, 2023, 88(1), 18-26

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium, compd. with zinc Solvents: Ethanol ;  50 min, rt
Reference
Green preparation of enol by alkynol selective catalytic hydrogenation
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Gold (nitrogen doped carbon bonded) ,  Carbon nitride (gold bonded) Solvents: Toluene ,  Water ;  20 min, 1 - 5 bar, 303 K
Reference
Design of Single Gold Atoms on Nitrogen-Doped Carbon for Molecular Recognition in Alkyne Semi-Hydrogenation
Lin, Ronghe; Albani, Davide; Fako, Edvin; Kaiser, Selina K.; Safonova, Olga V.; et al, Angewandte Chemie, 2019, 58(2), 504-509

Production Method 10

Reaction Conditions
Reference
Activation of reducing agents. Sodium hydride containing complex reducing agents. 13. Selective heterogeneous hydrogenation of polyfunctional substrates over Nic
Gallois, Philippe; Brunet, Jean Jacques; Caubere, Paul, Journal of Organic Chemistry, 1980, 45(10), 1946-50

Production Method 11

Reaction Conditions
1.1 Reagents: Quinoline ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 bar, 298 K
Reference
Separation of kinetics and mass-transport effects for a fast reaction: the selective hydrogenation of functionalized alkynes
Nijhuis, T. A.; van Koten, G.; Kapteijn, F.; Moulijn, J. A., Catalysis Today, 2003, 79, 79-80

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1.5 bar, 25 °C
Reference
The application of palladium and zeolite incorporated chip-based microreactors
Truter, L. A.; Ordomsky, V.; Schouten, J. C.; Nijhuis, T. A., Applied Catalysis, 2016, 515, 72-82

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium chloride (supported on CaCO3-Na2CO3 with zinc acetate) Solvents: Water ;  90 min, pH 7, 65 °C
Reference
Method for preparing enol by alkynol semi-hydrogenation
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  L-Seryl-L-seryl-L-lysyl-L-lysyl-L-serylglycyl-L-seryl-L-tyrosyl-L-serylglycyl-L-… Solvents: Water ;  30 min, 50 kPa, rt
Reference
Effects of Substrate Molecular Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials
Pacardo, Dennis B.; Ardman, Eric; Knecht, Marc R., Journal of Physical Chemistry C, 2014, 118(5), 2518-2527

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium amalgam Solvents: Methanol
Reference
Desulfonylation reactions
Alonso, Diego A.; Najera, Carmen, Organic Reactions (Hoboken, 2008, 72, 367-656

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium alloy, base, Pd 64,Cu 36 Solvents: Ethanol ;  55 min, rt
Reference
Acceleration of the semi-hydrogenation of alkynes over an N-doped porous carbon sphere-confined ultrafine PdCu bimetallic nanoparticle catalyst
Chen, Minglin; Kou, Jinfang; Ma, Haowen; Xiang, Yongsheng; Ma, Ping; et al, Physical Chemistry Chemical Physics, 2023, 25(5), 4201-4210

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt alloy, base, Co 56,Pd 44 Solvents: Ethanol ;  60 min, 1 atm, rt
Reference
Ultrafine PdCo bimetallic nanoclusters confined in N-doped porous carbon for the efficient semi-hydrogenation of alkynes
Zhan, Xuecheng; Zhu, Hanghang; Ma, Haowen; Hu, Xiaoli; Xie, Yuan; et al, Dalton Transactions, 2022, 51(42), 16361-16370

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Carbon ,  Palladium, compd. with zinc (1:1) Solvents: Ethanol ;  50 min, 1 atm, rt
Reference
Ultrafine PdZn bimetallic nanoparticles anchored on sulfur-doped mesoporous carbon for the partial hydrogenation of alkynols
Zhu, Hanghang; Zhao, Huacheng; Ma, Haowen; Li, Boyang; Kou, Jinfang; et al, Catalysis Today, 2022, 405, 405-406

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 bar, rt
Reference
Selective semi-hydrogenation of internal alkynes catalyzed by Pd-CaCO3 clusters
Ballesteros-Soberanas, Jordi ; Hernandez-Garrido, Juan Carlos; Ceron-Carrasco, Jose Pedro; Leyva-Perez, Antonio, Journal of Catalysis, 2022, 408, 43-55

Production Method 20

Reaction Conditions
1.1 Reagents: Triethanolamine ,  Methyl carbazate Solvents: Ethanol ,  Acetone ;  rt → 100 °C; 3 h, 100 °C
Reference
Method for preparing allyl alcohol compounds by reducing propargyl alcohol compounds
, China, , ,

3-Methyl-1-penten-3-ol Raw materials

3-Methyl-1-penten-3-ol Preparation Products

Additional information on 3-Methyl-1-penten-3-ol

3-Methyl-1-penten-3-ol (CAS No. 918-85-4): Properties, Applications, and Market Insights

3-Methyl-1-penten-3-ol (CAS No. 918-85-4) is a versatile organic compound with a molecular formula of C6H12O. This unsaturated alcohol is widely recognized for its unique chemical structure, which combines a hydroxyl group with a double bond, making it valuable in various industrial and research applications. The compound is also known by other names, such as 3-methylpent-1-en-3-ol and 3-methyl-1-penten-3-ol, depending on the nomenclature system used.

The physical properties of 3-methyl-1-penten-3-ol include a clear, colorless liquid appearance with a characteristic mild odor. It has a boiling point of approximately 120–122°C and a density of around 0.83 g/cm3. These properties make it suitable for use in formulations where volatility and solubility are critical factors. The compound's chemical reactivity is influenced by the presence of both the hydroxyl group and the double bond, allowing it to participate in reactions such as esterification, oxidation, and polymerization.

One of the primary applications of 3-methyl-1-penten-3-ol is in the fragrance and flavor industry. Its mild, slightly fruity aroma makes it a popular choice for creating synthetic flavors and perfumes. Additionally, it serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Researchers are also exploring its potential in green chemistry initiatives, where its biodegradable nature and low toxicity align with sustainability goals.

In recent years, the demand for 3-methyl-1-penten-3-ol has grown due to its role in the production of specialty chemicals. Market trends indicate an increasing interest in bio-based and sustainable raw materials, and this compound fits well within this niche. Companies are investing in research to optimize its synthesis and reduce production costs, making it more accessible for large-scale applications. The global market for unsaturated alcohols like 3-methyl-1-penten-3-ol is projected to expand, driven by advancements in chemical manufacturing and consumer preferences for eco-friendly products.

From a safety perspective, 3-methyl-1-penten-3-ol is generally considered low-risk when handled properly. However, standard laboratory precautions, such as wearing gloves and eye protection, are recommended to avoid irritation. The compound is not classified as hazardous under most regulatory frameworks, but proper storage in a cool, well-ventilated area is advised to maintain its stability.

For researchers and industry professionals, understanding the spectroscopic properties of 3-methyl-1-penten-3-ol is essential. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize and verify its purity. These analytical methods are critical for quality control in both academic and industrial settings.

In conclusion, 3-methyl-1-penten-3-ol (CAS No. 918-85-4) is a compound of significant interest due to its diverse applications and favorable properties. Whether in fragrances, specialty chemicals, or sustainable initiatives, its versatility continues to drive innovation. As the chemical industry evolves, this compound is likely to play an even more prominent role in meeting the demands of modern science and technology.

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